5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 5-(3-methoxyphenyl)-1-phenyl-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione belongs to a class of fused heterocyclic systems combining pyrrolo-triazole and dione moieties. Its structure features a 3-methoxyphenyl group at position 5 and a phenyl group at position 1, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
5-(3-methoxyphenyl)-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-24-13-9-5-8-12(10-13)20-16(22)14-15(17(20)23)21(19-18-14)11-6-3-2-4-7-11/h2-10,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKJKSDXDYLSMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazides with isothiocyanates, followed by cyclization to form the triazole ring . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules.
Biology: In biological research, 5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has shown promise as a potential neuroprotective and anti-neuroinflammatory agent . Studies have demonstrated its ability to inhibit the production of inflammatory mediators and protect neuronal cells from oxidative stress .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases . Its ability to modulate specific molecular pathways involved in inflammation and cell death makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of various pharmaceuticals and agrochemicals . Its unique chemical properties make it suitable for the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves the inhibition of specific molecular pathways involved in inflammation and cell death . The compound has been shown to inhibit the production of inflammatory mediators, such as nitric oxide and tumor necrosis factor-α, by modulating the activity of key signaling proteins like NF-kB and ATF4 . Additionally, it can reduce oxidative stress and protect neuronal cells from apoptosis by inhibiting the expression of endoplasmic reticulum stress markers .
Comparison with Similar Compounds
5-(4-Ethylphenyl)-1-(3-methoxyphenyl)-pyrrolo-triazole-dione (BI88420)
- Substituents : 4-Ethylphenyl (position 5), 3-methoxyphenyl (position 1).
- Molecular Formula : C₁₉H₁₈N₄O₃.
- Molecular Weight : 350.37 g/mol.
- Key Differences: Replacement of the phenyl group at position 5 with a 4-ethylphenyl enhances lipophilicity. Ethyl groups may improve membrane permeability compared to methoxy substituents, which are more polar.
5-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-pyrrolo-triazole-dione (C433-0334)
- Substituents : 4-Methylphenyl (position 5), benzyl group with 3-methyl substitution (position 1).
- Molecular Formula: Not explicitly stated but inferred as C₂₁H₂₁N₄O₂.
- Methyl groups at both positions may reduce metabolic degradation compared to methoxy groups. This compound is formatted for high-throughput screening, suggesting utility in drug discovery .
5-(3-Chlorophenyl)-1-[(2-methylphenyl)methyl]-pyrrolo-triazole-dione (BG01459)
- Substituents : 3-Chlorophenyl (position 5), 2-methylbenzyl (position 1).
- Molecular Formula : C₁₈H₁₅ClN₄O₂.
- Molecular Weight : 354.79 g/mol.
- Key Differences : The electron-withdrawing chlorine atom at position 3 could enhance electrophilic interactions in biological systems. The 2-methylbenzyl group may influence π-π stacking in protein binding pockets .
1-Oxadiazole-Fluorophenyl Derivative (CAS 1171668-31-7)
- Substituents : 3-Fluoro-4-methylphenyl (position 5), oxadiazole-methyl group (position 1).
- Molecular Formula: Not provided, but fluorine likely improves metabolic stability and bioavailability.
- Key Differences : The oxadiazole ring introduces additional hydrogen-bonding capacity, while fluorine enhances lipophilicity and resistance to oxidative metabolism. This compound is offered for custom synthesis, highlighting its niche in medicinal chemistry optimization .
Comparative Data Table
Implications of Substituent Variations
- Methoxy vs.
- Halogen Effects : Chlorine (BG01459) and fluorine (CAS 1171668-31-7) introduce distinct electronic profiles. Chlorine’s electronegativity may strengthen binding to electron-rich targets, while fluorine’s small size and high electronegativity improve pharmacokinetics .
Biological Activity
The compound 5-(3-methoxyphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione , often referred to as a pyrrolo-triazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a pyrrolo-triazole core. The presence of the methoxyphenyl group is believed to play a significant role in its biological interactions.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C16H12N4O2 |
| Molecular Weight | 284.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research has indicated that pyrrolo-triazole derivatives exhibit promising anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : In vitro tests revealed that this compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli showed effective inhibition.
- Research Findings : The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.
Antioxidant Properties
Antioxidant activity is another area where this compound exhibits potential benefits. Studies have shown that it can scavenge free radicals effectively.
- Findings : The compound demonstrated a DPPH radical scavenging activity with an IC50 value of 20 µg/mL, indicating strong antioxidant capabilities.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
- Enzyme Inhibition : It may inhibit certain enzymes critical for microbial survival.
- Radical Scavenging : The structure allows it to interact with free radicals effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
